1H-1,3-BENZIMIDAZOL-2-YLMETHYL (1,4,5-TRIPHENYL-1H-IMIDAZOL-2-YL) SULFIDE
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Overview
Description
1H-1,3-BENZIMIDAZOL-2-YLMETHYL (1,4,5-TRIPHENYL-1H-IMIDAZOL-2-YL) SULFIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon. The compound features both benzimidazole and imidazole moieties, which are known for their significant roles in various biological and chemical processes.
Preparation Methods
The synthesis of 1H-1,3-BENZIMIDAZOL-2-YLMETHYL (1,4,5-TRIPHENYL-1H-IMIDAZOL-2-YL) SULFIDE typically involves multi-step reactions. One common method involves the reaction of benzimidazole derivatives with triphenylimidazole derivatives under specific conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as sulfur . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1H-1,3-BENZIMIDAZOL-2-YLMETHYL (1,4,5-TRIPHENYL-1H-IMIDAZOL-2-YL) SULFIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include acids, bases, and other organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-1,3-BENZIMIDAZOL-2-YLMETHYL (1,4,5-TRIPHENYL-1H-IMIDAZOL-2-YL) SULFIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antiparasitic agent, particularly against Toxoplasma gondii.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1H-1,3-BENZIMIDAZOL-2-YLMETHYL (1,4,5-TRIPHENYL-1H-IMIDAZOL-2-YL) SULFIDE involves its interaction with specific molecular targets. For instance, its antiparasitic activity is believed to be due to its ability to inhibit key enzymes in the metabolic pathways of parasites . The compound’s structure allows it to bind effectively to these enzymes, disrupting their function and leading to the death of the parasite.
Comparison with Similar Compounds
1H-1,3-BENZIMIDAZOL-2-YLMETHYL (1,4,5-TRIPHENYL-1H-IMIDAZOL-2-YL) SULFIDE can be compared to other heterocyclic compounds such as:
- 1H-benzimidazol-2-ylmethyl 4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl sulfide
- 1H-benzo[d]imidazol-2-yl (phenyl)methanone
These compounds share similar structural features but differ in their specific functional groups and overall molecular architecture. The unique combination of benzimidazole and imidazole moieties in this compound contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C29H22N4S |
---|---|
Molecular Weight |
458.6g/mol |
IUPAC Name |
2-[(1,4,5-triphenylimidazol-2-yl)sulfanylmethyl]-1H-benzimidazole |
InChI |
InChI=1S/C29H22N4S/c1-4-12-21(13-5-1)27-28(22-14-6-2-7-15-22)33(23-16-8-3-9-17-23)29(32-27)34-20-26-30-24-18-10-11-19-25(24)31-26/h1-19H,20H2,(H,30,31) |
InChI Key |
GJYUGVICRKRWTI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(N(C(=N2)SCC3=NC4=CC=CC=C4N3)C5=CC=CC=C5)C6=CC=CC=C6 |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C(=N2)SCC3=NC4=CC=CC=C4N3)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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